4-Allyl-1,6-heptadien-4-ol

Catalog No.
S1537938
CAS No.
10202-75-2
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Allyl-1,6-heptadien-4-ol

CAS Number

10202-75-2

Product Name

4-Allyl-1,6-heptadien-4-ol

IUPAC Name

4-prop-2-enylhepta-1,6-dien-4-ol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-4-7-10(11,8-5-2)9-6-3/h4-6,11H,1-3,7-9H2

InChI Key

SUXQWOWVXDXQSE-UHFFFAOYSA-N

SMILES

C=CCC(CC=C)(CC=C)O

Canonical SMILES

C=CCC(CC=C)(CC=C)O

4-Allyl-1,6-heptadien-4-ol is an organic compound characterized by its molecular formula C10H16OC_{10}H_{16}O and a molecular weight of approximately 152.24 g/mol. It is also known by several synonyms, including triallylcarbinol and 4-allylhepta-1,6-dien-4-ol. The compound features a linear structure with a hydroxyl group (-OH) attached to a heptadiene backbone, which contributes to its reactivity and biological properties. The chemical structure can be represented as follows:

text
CH2=CH | C | CH2-CH=CH-CH2 | OH

This compound is soluble in water and is typically stored at room temperature, though it is incompatible with strong oxidizing agents .

Synthesis:

4-Allyl-1,6-heptadien-4-ol has been utilized as a building block in the synthesis of various complex molecules, particularly those containing homoallylic alcohols with multiple adjacent quaternary centers. A study published in the Journal of the American Chemical Society details a "highly diastereoselective synthesis" achieved using these polysubstituted allylic reagents, including 4-Allyl-1,6-heptadien-4-ol [].

Due to its unsaturated bonds and hydroxyl group. Some notable reactions include:

  • Free Radical Cyclization: This compound can undergo free radical cyclization when reacted with halogenated solvents, leading to cyclic adducts. For example, reactions with carbon tetrachloride or brominated compounds can yield various cyclic structures.
  • Alkylation Reactions: The allylic position allows for alkylation through nucleophilic substitution, which can be utilized in synthesizing more complex organic molecules.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that 4-Allyl-1,6-heptadien-4-ol exhibits notable biological activities. It has been studied for its potential antimicrobial properties and as a precursor in the synthesis of biologically active compounds. Its structure allows it to interact with various biological targets, making it of interest in pharmacological research.

The synthesis of 4-Allyl-1,6-heptadien-4-ol can be achieved through several methods:

  • Diastereoselective Synthesis: A highly diastereoselective approach involves using polysubstituted allylic reagents to construct homoallylic alcohols bearing adjacent quaternary centers. This method emphasizes the control over stereochemistry during the reaction process .
  • Conventional Organic Synthesis: Traditional methods may involve the use of starting materials such as heptadienes and allyl alcohols, followed by functional group transformations to yield the desired product.

These methods underscore the compound's synthetic accessibility for use in various applications.

4-Allyl-1,6-heptadien-4-ol finds applications in multiple fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Flavor and Fragrance Industry: Due to its unique odor profile, it may be utilized in the formulation of flavors and fragrances.

These applications highlight its importance in both industrial and research settings.

Interaction studies involving 4-Allyl-1,6-heptadien-4-ol have focused on its reactivity with biological macromolecules and other small molecules. These studies often examine how the compound interacts with enzymes or receptors, providing insights into its potential therapeutic uses or toxicological profiles.

Several compounds share structural similarities with 4-Allyl-1,6-heptadien-4-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
TriallylcarbinolC9H14OSimilar structure; used as a reagent
1,6-HeptadieneC7H12Lacks hydroxyl group; more reactive
Allyl alcoholC3H6OShorter chain; simpler reactivity

Uniqueness of 4-Allyl-1,6-heptadien-4-ol

What sets 4-Allyl-1,6-heptadien-4-ol apart from these similar compounds is its specific arrangement of double bonds and hydroxyl group, which confer unique reactivity patterns and biological activities. The presence of multiple double bonds allows for greater versatility in chemical transformations compared to simpler analogs like allyl alcohol.

XLogP3

2.7

Other CAS

10202-75-2

Wikipedia

4-Allyl-1,6-heptadiene-4-ol

Dates

Last modified: 08-15-2023

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